![molecular formula C24H40O10S2 B1305304 Ursulcholic acid CAS No. 88426-32-8](/img/structure/B1305304.png)
Ursulcholic acid
Overview
Description
Ursulcholic acid (UCA) is a bile acid and the 7β-hydroxyepimer of cholic acid . It is a water-soluble anticholinergic compound . Dietary administration of UCA decreases gallbladder cholesterol, phospholipid, and bile acid levels and the occurrence of gallstones in male mice fed a lithogenic diet .
Synthesis Analysis
Ursodeoxycholic acid (UDCA) can be obtained from cholic acid (CA), which is the most abundant and least expensive bile acid available . The chemical synthesis of UDCA is environmentally unfriendly with low yields . Biological UDCA synthesis by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed .Molecular Structure Analysis
The molecular formula of Ursulcholic acid is C24H40O5 . The average mass is 408.571 Da and the monoisotopic mass is 408.287567 Da .Chemical Reactions Analysis
The synthesis of Ursulcholic acid involves several protection and deprotection steps requiring toxic and dangerous reagents . The enzymatic reactions involved are selective hydrolysis, epimerization of the hydroxy functions (by oxidation and subsequent reduction) and the specific hydroxylation and dehydroxylation of suitable positions in the steroid rings .Physical And Chemical Properties Analysis
Ursulcholic acid has a boiling point of 489.08°C at 760 mmHg and a melting point of 144°C . The IUPAC name is ®-4-((3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid .Scientific Research Applications
1. Therapeutic Applications in Chronic Liver Diseases
Ursodeoxycholic acid (ursodiol) is extensively researched for its applications in treating various chronic liver diseases. It demonstrates cytoprotective, anti-apoptotic, immunomodulatory, and choleretic effects. It's notably effective in prolonging survival in primary biliary cirrhosis and improving biochemical parameters in various cholestatic disorders such as primary sclerosing cholangitis, intrahepatic cholestasis of pregnancy, cystic fibrosis, and total parenteral nutrition-induced cholestasis (Trauner & Graziadei, 1999).
2. Immunomodulatory Effects
Ursodeoxycholic acid's immunomodulatory properties are significant in its application for primary biliary cirrhosis treatment. It shows potential as a therapeutic agent, influencing immune responses, which is crucial for managing liver diseases (Yoshikawa et al., 1992).
3. Combination Therapies
Combination therapies including ursodeoxycholic acid are explored for treating hepatobiliary system diseases. This includes the use of artichoke leaf extract, taurine, and Angelica sinensis roots extract, offering a comprehensive treatment approach for conditions like dyspeptic disorders and biliary dyskinesia (Bondarenko et al., 2018).
4. Protective Role in Hepatocellular Carcinoma
Recent studies have indicated ursodeoxycholic acid's potential in inducing apoptosis in hepatocellular carcinoma cells. This sheds light on its possible role as a therapeutic agent in liver cancer treatment (Zhu et al., 2014).
5. Action in Cholestatic Liver Disease
Ursodeoxycholic acid is increasingly used for cholestatic liver diseases. It is believed to work by protecting cholangiocytes against cytotoxicity, stimulating hepatobiliary secretion, and protecting hepatocytes from bile acid-induced apoptosis. These mechanisms make it beneficial in conditions like primary biliary cirrhosis and primary sclerosing cholangitis (Paumgartner & Beuers, 2002).
6. Effectiveness in Intrahepatic Cholestasis of Pregnancy
Ursodeoxycholic acid is commonly used to treat intrahepatic cholestasis of pregnancy. A systematic review and meta-analysis have explored its impact on adverse perinatal outcomes, emphasizing its significant role in managing this condition (Ovadia et al., 2021).
Safety And Hazards
Future Directions
Ursulcholic acid is a promising therapeutic target for inflammatory bowel diseases . It has anti-inflammatory and antioxidant properties . It is also under investigation for numerous conditions associated with inflammation and apoptosis, including neurological, ocular, metabolic, and cardiovascular diseases .
properties
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSDJHAJWTEAD-UZVSRGJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024714 | |
Record name | Ursulcholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ursulcholic acid | |
CAS RN |
88426-32-8 | |
Record name | Ursulcholic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ursulcholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URSULCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8W2AXJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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